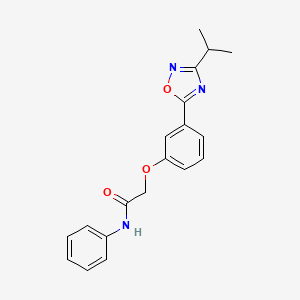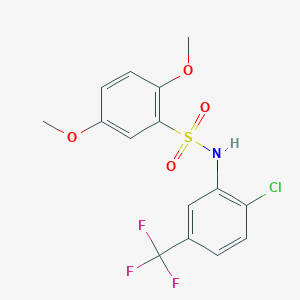
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, also known as E7046, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide exerts its effects by selectively inhibiting the CSF1R pathway, which is involved in regulating the proliferation, differentiation, and survival of macrophages and other immune cells. By blocking this pathway, this compound can inhibit the growth and metastasis of cancer cells, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of CSF1R signaling, reduction of tumor growth and metastasis, and suppression of inflammation and fibrosis. In preclinical studies, this compound has been shown to selectively target tumor-associated macrophages and inhibit their pro-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide is its selectivity for the CSF1R pathway, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, indicating its potential for therapeutic applications. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Additionally, this compound may have potential applications in other diseases, such as neurodegenerative disorders and infectious diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-fluoro-4-nitrobenzoic acid with 2-ethoxy-5-aminobenzamide to form N-(2-ethoxy-5-(4-nitrophenyl)phenyl)-2-fluorobenzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-ethoxy-5-(4-aminophenyl)phenyl)-2-fluorobenzamide. Finally, this compound is reacted with 4-methylpiperazine-1-sulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and fibrosis. In preclinical studies, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting the colony-stimulating factor 1 receptor (CSF1R) pathway. Additionally, this compound has been shown to reduce inflammation and fibrosis in animal models of rheumatoid arthritis and non-alcoholic steatohepatitis.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-28-19-9-8-15(29(26,27)24-12-10-23(2)11-13-24)14-18(19)22-20(25)16-6-4-5-7-17(16)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHDDMRYKWWQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

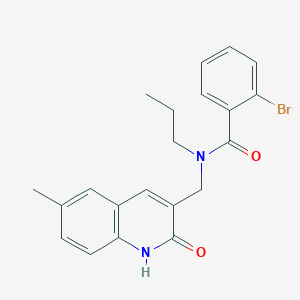



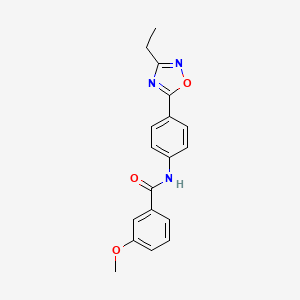

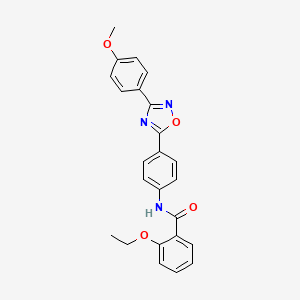



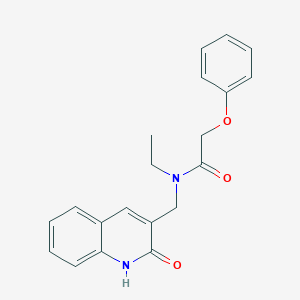
![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
